Ethyl 4-(2,5-dioxo-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidin-1-yl)benzoate
Overview
Description
Ethyl 4-{2,5-dioxo-3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzoate ester linked to a pyrrolidine ring, which is further connected to a piperazine ring with a pyridine substituent. The intricate arrangement of these functional groups makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,5-dioxo-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate ester, followed by the formation of the pyrrolidine ring. The piperazine ring is then introduced, and finally, the pyridine substituent is added. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2,5-dioxo-3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Ethyl 4-{2,5-dioxo-3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be employed in the study of biological processes and as a tool for probing molecular interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It may be used in the production of specialty chemicals, materials, or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,5-dioxo-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the context in which the compound is used, such as its role in a particular biochemical pathway or its interaction with a specific protein.
Comparison with Similar Compounds
Ethyl 4-{2,5-dioxo-3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Ethyl 4-{2,5-dioxo-3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate analogs: These compounds have similar structures but with slight modifications, such as different substituents on the pyridine or piperazine rings.
Other benzoate esters: Compounds with different ester groups or variations in the benzoate structure.
Pyrrolidine and piperazine derivatives: Molecules that share the pyrrolidine or piperazine rings but differ in other functional groups or substituents.
Properties
IUPAC Name |
ethyl 4-[2,5-dioxo-3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]pyrrolidin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-2-32-24(31)19-3-5-20(6-4-19)28-22(29)17-21(23(28)30)27-15-13-26(14-16-27)12-9-18-7-10-25-11-8-18/h3-8,10-11,21H,2,9,12-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZYLQAAEFSJLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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